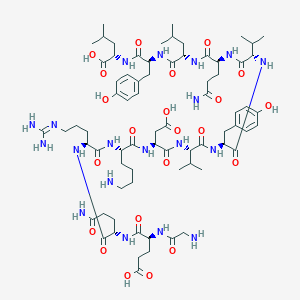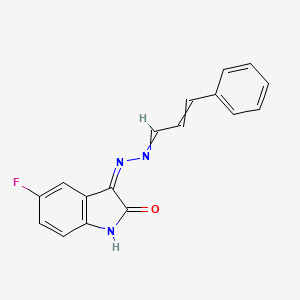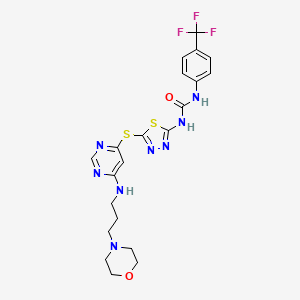
Anticancer agent 164
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Anticancer agent 164 involves multiple steps, including the formation of key intermediates and their subsequent reactions under specific conditions. The detailed synthetic route and reaction conditions are proprietary and typically involve advanced organic synthesis techniques. Common reagents used in the synthesis include various organic solvents, catalysts, and specific reactants that facilitate the formation of the desired compound .
Industrial Production Methods
Industrial production of this compound requires scaling up the laboratory synthesis process while ensuring consistency, purity, and yield. This involves optimizing reaction conditions, using high-quality reagents, and employing advanced purification techniques such as chromatography and crystallization. The production process must also adhere to stringent regulatory standards to ensure the safety and efficacy of the final product .
化学反应分析
Types of Reactions
Anticancer agent 164 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often facilitated by oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using specific reagents and catalysts.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and catalysts such as palladium on carbon. Reaction conditions vary depending on the desired transformation and may include specific temperatures, pressures, and solvent systems .
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway and conditions used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions may produce reduced forms of the compound. Substitution reactions can result in various substituted derivatives with different functional groups .
科学研究应用
Anticancer agent 164 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying complex organic reactions and developing new synthetic methodologies.
Biology: Employed in cell biology research to investigate cellular signaling pathways and mechanisms of apoptosis.
Medicine: Utilized in preclinical studies to evaluate its efficacy and safety as a potential anticancer drug.
作用机制
Anticancer agent 164 exerts its effects by targeting specific molecular pathways involved in cancer cell survival and proliferation. The compound inhibits the phosphorylation of proteins within the PI3K/Akt signaling pathway, leading to the induction of apoptosis in cancer cells. Additionally, it suppresses cell proliferation by inhibiting the MEK/ERK signaling pathway, which is crucial for cell growth and survival .
相似化合物的比较
Similar Compounds
Anthraquinones: These compounds share a similar mechanism of action by targeting essential cellular proteins and inhibiting cancer progression.
Coumarin Derivatives: These compounds also exhibit anticancer properties by inhibiting various signaling pathways and inducing apoptosis.
Uniqueness of Anticancer agent 164
This compound is unique due to its dual mechanism of action, targeting both the PI3K/Akt and MEK/ERK signaling pathways. This dual inhibition enhances its efficacy in inducing apoptosis and suppressing cell proliferation, making it a promising candidate for further development as an anticancer therapeutic .
属性
分子式 |
C21H23F3N8O2S2 |
|---|---|
分子量 |
540.6 g/mol |
IUPAC 名称 |
1-[5-[6-(3-morpholin-4-ylpropylamino)pyrimidin-4-yl]sulfanyl-1,3,4-thiadiazol-2-yl]-3-[4-(trifluoromethyl)phenyl]urea |
InChI |
InChI=1S/C21H23F3N8O2S2/c22-21(23,24)14-2-4-15(5-3-14)28-18(33)29-19-30-31-20(36-19)35-17-12-16(26-13-27-17)25-6-1-7-32-8-10-34-11-9-32/h2-5,12-13H,1,6-11H2,(H,25,26,27)(H2,28,29,30,33) |
InChI 键 |
WTSWGANJWKXVEC-UHFFFAOYSA-N |
规范 SMILES |
C1COCCN1CCCNC2=CC(=NC=N2)SC3=NN=C(S3)NC(=O)NC4=CC=C(C=C4)C(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(1-methyl-1H-1,2,4-triazol-3-yl)methyl {(1S)-4-[(3-chloro-4-fluorophenyl)carbamoyl]-7-fluoro-2,3-dihydro-1H-inden-1-yl}carbamate](/img/structure/B12394005.png)
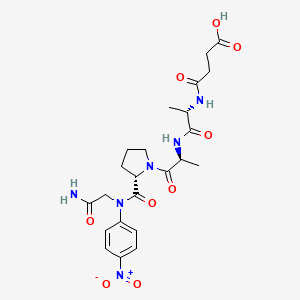
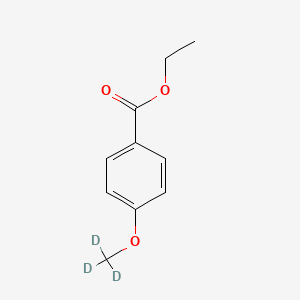
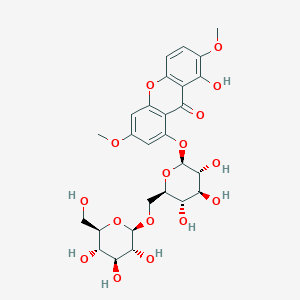
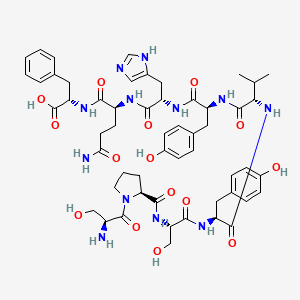
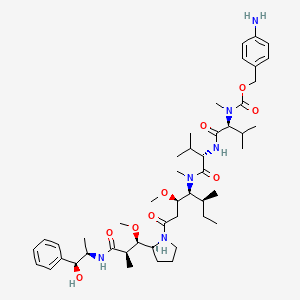
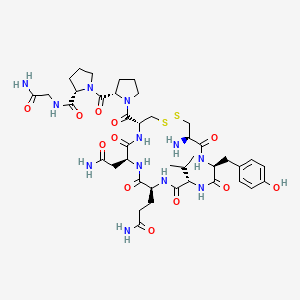
![2,5-Dioxo-1-((6-(6-(5-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamido)hexanamido)hexanoyl)oxy)pyrrolidine-3-sulfonic acid, sodium salt](/img/structure/B12394050.png)
![1-[(2R,3S,5R)-3-hydroxy-5-(hydroxymethyl)-4-(2-methoxyethoxy)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12394055.png)
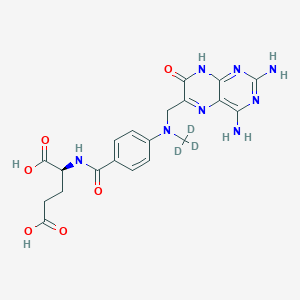
![1-[(2R,3S)-3,4-dihydroxy-5-methylideneoxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B12394061.png)
![(2S,4R)-1-[(2S)-2-[[2-[2-[4-[5-[(5S)-3-(3-chloro-4-cyanophenoxy)-8-azabicyclo[3.2.1]octane-8-carbonyl]pyrimidin-2-yl]piperazin-1-yl]ethoxy]acetyl]amino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[(1S)-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethyl]pyrrolidine-2-carboxamide](/img/structure/B12394070.png)
